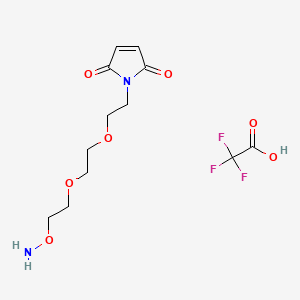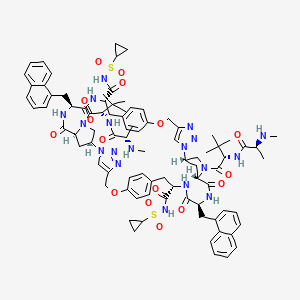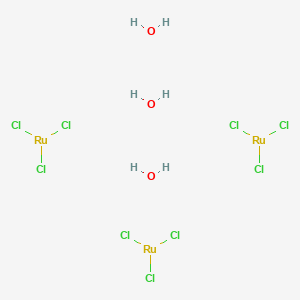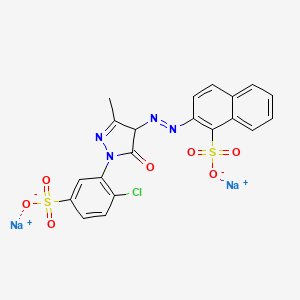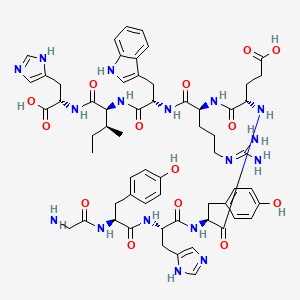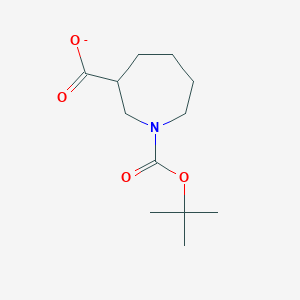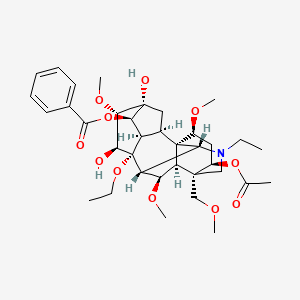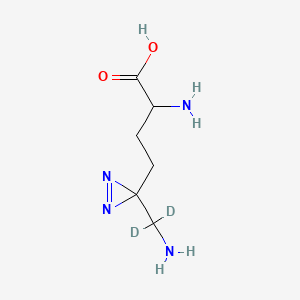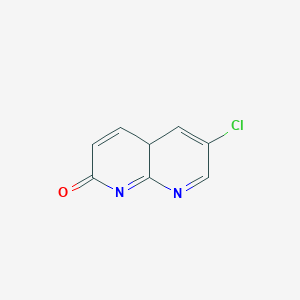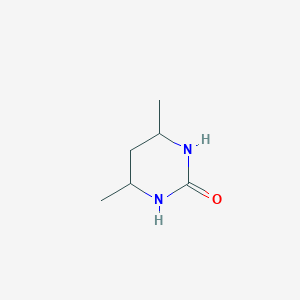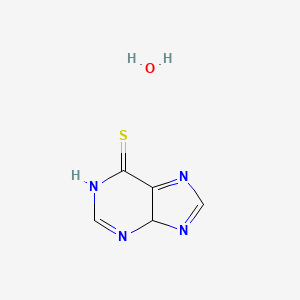
1,4-Dihydropurine-6-thione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropurine-6-thione;hydrate, also known as 6-mercaptopurine monohydrate, is a thiopurine derivative. It is a sulfur-containing analog of hypoxanthine and is widely used in the medical field, particularly in the treatment of leukemia and other cancers. The compound has a molecular formula of C5H6N4OS and a molecular weight of 170.19 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropurine-6-thione;hydrate can be synthesized through several methods. One common method involves the reaction of 6-chloropurine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
1,4-Dihydropurine-6-thione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted purine derivatives.
科学研究应用
1,4-Dihydropurine-6-thione;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and enzyme inhibition.
Medicine: Widely used in the treatment of leukemia and other cancers due to its ability to inhibit DNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
作用机制
The compound exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This inhibits DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
相似化合物的比较
Similar Compounds
6-Thioguanine: Another thiopurine used in cancer treatment.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine
Uniqueness
1,4-Dihydropurine-6-thione;hydrate is unique due to its specific mechanism of action and its effectiveness in treating certain types of leukemia. Its ability to inhibit purine metabolism makes it a valuable tool in both research and clinical settings .
属性
分子式 |
C5H6N4OS |
|---|---|
分子量 |
170.20 g/mol |
IUPAC 名称 |
1,4-dihydropurine-6-thione;hydrate |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2,4H,(H,8,9,10);1H2 |
InChI 键 |
FCXVLCFZSMAXBM-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2C(=NC=N2)C(=S)N1.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
